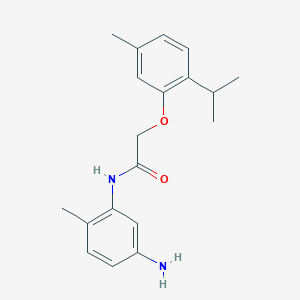

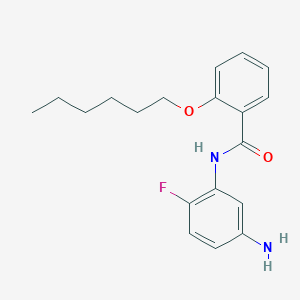

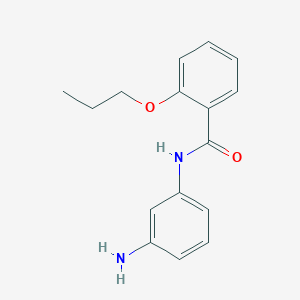

N-(5-Amino-2-fluorophenyl)-2-(hexyloxy)benzamide

Overview

Description

N-(5-Amino-2-fluorophenyl)-2-(hexyloxy)benzamide, also known as NFHB, is an amide compound that has been studied extensively due to its potential applications in scientific research. This compound has been studied for its ability to act as a ligand, a type of molecule that binds to other molecules, and its potential to act as an inhibitor of certain enzymes. In

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis : The compound has been used in the catalyst- and solvent-free synthesis of related compounds. A study demonstrated the regioselective synthesis of related heterocyclic amides via microwave-assisted Fries rearrangement, emphasizing its role as a strategic intermediate in chemical synthesis (Moreno-Fuquen et al., 2019).

Gastrokinetic Agents : Benzamide derivatives, closely related to the compound , have been studied for their potent gastrokinetic activity. These studies have explored the synthesis and structure-activity relationships of various benzamide derivatives, revealing their potential in enhancing gastric emptying (Kato et al., 1992).

Antimicrobial Agents : Some N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives, which are structurally similar, have been synthesized and evaluated for their antibacterial and antifungal activities, showing broad-spectrum activity against various microorganisms (Ertan et al., 2007).

Antipsychotics Development : The compound's close relatives have been investigated for their potential as antipsychotics. For instance, 2-phenylpyrroles, as conformationally restricted analogues of substituted benzamides, have shown promise in this area, maintaining dopamine antagonistic activity in certain structures (van Wijngaarden et al., 1987).

HDAC Inhibitors in Cancer Therapy : Related compounds have been discovered as selective inhibitors of the Met kinase superfamily and histone deacetylases (HDACs), demonstrating significant potential in cancer therapy (Schroeder et al., 2009); (Zhou et al., 2008).

Antiviral Activity : Benzamide-based derivatives have been synthesized and showed remarkable antiavian influenza virus activity, highlighting their potential in antiviral drug development (Hebishy et al., 2020).

Antioxidant Activity : The electrochemical oxidation of amino-substituted benzamides, which are closely related, indicates their potential as antioxidants, capable of scavenging free radicals (Jovanović et al., 2020).

Anticonvulsant Activity : Ameltolide analogues, related to the compound, have shown significant anticonvulsant activity, providing a basis for further exploration in the treatment of seizure disorders (Lambert et al., 1995).

properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-hexoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O2/c1-2-3-4-7-12-24-18-9-6-5-8-15(18)19(23)22-17-13-14(21)10-11-16(17)20/h5-6,8-11,13H,2-4,7,12,21H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZBYDDIBYNNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-fluorophenyl)-2-(hexyloxy)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide](/img/structure/B1384973.png)